molecular formula C17H14N2O3S B6019686 5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B6019686
M. Wt: 326.4 g/mol
InChI Key: ADFMLBJWRQPWAY-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one (HMPT) is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. HMPT is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including PI3K, Akt, and MAPK, which play a key role in cell proliferation, survival, and apoptosis. This compound also induces the expression of pro-apoptotic proteins, such as Bax and caspase-3, while inhibiting the expression of anti-apoptotic proteins, such as Bcl-2.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while reducing the production of pro-inflammatory cytokines and reactive oxygen species. This compound also exhibits neuroprotective effects by reducing oxidative stress and neuronal apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is its potent anti-cancer activity against a wide range of cancer cell lines. This compound also exhibits a wide range of other biological activities, which makes it a promising compound for the development of novel therapeutics. However, there are also some limitations to using this compound in lab experiments. This compound is a synthetic compound, which means that it may not be readily available or affordable for some researchers. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the research on 5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. One of the most promising areas of research is the development of this compound-based therapeutics for cancer treatment. This compound has shown potent anti-cancer activity in vitro, and further studies are needed to evaluate its efficacy in vivo. Another area of research is the investigation of the mechanism of action of this compound. Understanding the molecular pathways involved in the anti-cancer and other biological activities of this compound will be crucial for the development of novel therapeutics. Finally, the synthesis and purification of this compound can be optimized to improve its yield and purity, which will facilitate its use in future research.

Synthesis Methods

The synthesis of 5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic anhydride to form 2-ethoxycarbonyl-3-(2-thienyl) thiophene. The resulting compound is then reacted with 2-hydroxy-3-methoxybenzaldehyde and aniline in the presence of glacial acetic acid to form this compound. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

5-(2-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
In addition to its anti-cancer activity, this compound has also been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which play a key role in the pathogenesis of various inflammatory and neurodegenerative diseases. This compound also exhibits neuroprotective effects by reducing oxidative stress and neuronal apoptosis.

properties

IUPAC Name

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-13-9-5-6-11(15(13)20)10-14-16(21)19-17(23-14)18-12-7-3-2-4-8-12/h2-10,20H,1H3,(H,18,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFMLBJWRQPWAY-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)NC(=NC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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